4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C21H17ClN4O4S2 and its molecular weight is 488.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound with a complex structure that incorporates various pharmacologically relevant moieties. Its molecular formula is C21H17ClN4O4S2, and it has garnered attention for its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition.
Chemical Structure
The compound's structure can be broken down into several key components:
- Benzamide Backbone : Provides structural stability and biological activity.
- Sulfamoyl Group : Known for its antibacterial properties.
- 1,3,4-Oxadiazole Ring : Associated with various biological activities including anti-inflammatory and anticancer effects.
- Chlorothiophene Moiety : Enhances the compound's interaction with biological targets.
Antibacterial Activity
Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. In particular, the sulfamoyl functionality is critical for this activity as it interferes with bacterial folate synthesis pathways .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's. The synthesized compounds in related studies demonstrated effective inhibition with IC50 values ranging from 0.63 µM to 6.28 µM .
- Urease : This enzyme is a target for treating infections caused by Helicobacter pylori. The compound exhibited strong urease inhibitory activity, which is essential for developing new therapeutic agents against related conditions .
Study on Biological Activity
A study synthesized a series of compounds based on the oxadiazole framework and evaluated their biological activities. The findings highlighted the following:
- Antibacterial Efficacy : Compounds demonstrated significant inhibition against various bacterial strains.
- Enzyme Inhibition : Several compounds showed promising results as AChE and urease inhibitors, indicating potential therapeutic applications .
Binding Studies
Fluorescence quenching studies were conducted to assess the binding interactions of these compounds with bovine serum albumin (BSA). The results indicated that the synthesized compounds bind effectively to BSA, suggesting good bioavailability and potential for further development in drug formulation .
Data Summary
Activity Type | Target | IC50 Values (µM) |
---|---|---|
Antibacterial | Salmonella typhi | Moderate to Strong |
Antibacterial | Bacillus subtilis | Moderate to Strong |
AChE Inhibition | - | 0.63 - 6.28 |
Urease Inhibition | - | Strong |
Eigenschaften
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O4S2/c1-26(13-14-5-3-2-4-6-14)32(28,29)16-9-7-15(8-10-16)19(27)23-21-25-24-20(30-21)17-11-12-18(22)31-17/h2-12H,13H2,1H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGAKVMNXWLMLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.